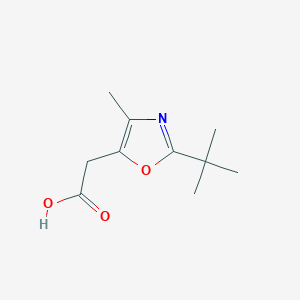

2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent times due to its increasing importance in the field of medicinal chemistry . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .

Molecular Structure Analysis

The molecular formula of “2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid” is C10H15NO3 . Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid” include a molecular weight of 202.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 2 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Oxazole derivatives, including the one , have been studied for their antimicrobial properties. They have shown potential against a variety of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus . The structure of oxazole plays a pivotal role in determining its antimicrobial efficacy.

Anticancer Properties

The oxazole ring is a common feature in many compounds with anticancer activities. Researchers have synthesized various oxazole derivatives and screened them for their potential to inhibit cancer cell growth . The specific compound could be a candidate for further exploration in cancer research due to the biological significance of its oxazole moiety.

Anti-inflammatory and Analgesic Effects

Oxazole derivatives are known to exhibit anti-inflammatory and analgesic effects. This is particularly relevant in the development of new pharmaceuticals that can help manage pain and inflammation without the side effects associated with traditional drugs .

Antidiabetic Activity

Some oxazole derivatives have been identified as having antidiabetic properties. They can play a role in the synthesis of new chemical entities that act as antidiabetic agents, potentially offering alternative treatments for diabetes .

Antiobesity Applications

The oxazole nucleus has been associated with antiobesity effects. Compounds containing this moiety could be used to develop new treatments that target obesity and related metabolic disorders .

Antioxidant Potential

Oxazole derivatives can also serve as antioxidants. Their ability to scavenge free radicals makes them valuable in the prevention of oxidative stress-related diseases .

Wirkmechanismus

Target of Action

Oxazole derivatives, to which this compound belongs, have been known to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . The specific interactions and resulting changes would depend on the particular target and the structure of the oxazole derivative.

Biochemical Pathways

Oxazole derivatives have been found to impact a wide range of biochemical pathways . These include pathways related to antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Result of Action

Given the broad range of biological activities associated with oxazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Zukünftige Richtungen

The future directions in the study of oxazole derivatives like “2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid” could involve synthesizing various oxazole derivatives and screening them for their various biological activities . This could lead to the development of new medicinal compounds with potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6-7(5-8(12)13)14-9(11-6)10(2,3)4/h5H2,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNMSMUWOYFMPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(C)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927776.png)

![1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B2927780.png)

![N-(Cyanomethyl)-N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2927787.png)

![N-benzyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2927788.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2927790.png)

![5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2927791.png)

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2927793.png)

![6-Cyclopropyl-3-[2-oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2927799.png)